An In-depth Technical Guide to Diisopropyl Disulfide: Chemical Properties and Hazards
An In-depth Technical Guide to Diisopropyl Disulfide: Chemical Properties and Hazards
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diisopropyl disulfide, a volatile organosulfur compound, is recognized for its distinct aroma and has been identified in various natural sources. Beyond its role as a flavoring agent, this compound has garnered scientific interest for its potential biological activities, including antioxidant and anticancer properties. This technical guide provides a comprehensive overview of the chemical and physical properties of diisopropyl disulfide, its synthesis and analysis, metabolic pathways, and associated hazards. Detailed experimental protocols and quantitative data are presented to support researchers, scientists, and drug development professionals in their work with this compound.
Chemical and Physical Properties
Diisopropyl disulfide is a flammable, colorless to pale yellow liquid with a characteristic strong, sulfurous odor.[1][2][3] It is sparingly soluble in water but soluble in organic solvents such as alcohols and oils.[2][4]
Table 1: Physical and Chemical Properties of Diisopropyl Disulfide
| Property | Value | Reference(s) |
| IUPAC Name | 2-(propan-2-yldisulfanyl)propane | [2][5] |
| Synonyms | Isopropyl disulfide, Disulfide, bis(1-methylethyl) | [2][6] |
| CAS Number | 4253-89-8 | [1][2] |
| Molecular Formula | C₆H₁₄S₂ | [2][7] |
| Molecular Weight | 150.31 g/mol | [2][7][8] |
| Appearance | Colorless to light orange to yellow clear liquid | [1][2] |
| Odor | Sulfurous, oniony, meaty, cabbage-like | [2][6] |
| Boiling Point | 175-177 °C at 760 mmHg | [2][3][8] |
| Melting Point | -69 °C | [2][7][8] |
| Density | 0.943 g/mL at 25 °C | [3][8] |
| Vapor Density | 5.18 | [3] |
| Vapor Pressure | 1.4 ± 0.3 mmHg at 25°C | [9] |
| Flash Point | 18 °C (64.4 °F) | [1][3] |
| Refractive Index (n²⁰/D) | 1.4906 | [10] |
| Solubility | Very slightly soluble in water; soluble in alcohols and oils. | [2][4][11] |
| logP | 3.53 | [9][12] |
Synthesis and Analysis
Synthesis
The synthesis of symmetrical disulfides like diisopropyl disulfide can be achieved through several methods, most commonly via the oxidation of the corresponding thiol (isopropyl mercaptan) or by the reaction of an isopropyl halide with a disulfide source.
Experimental Protocol: Synthesis via Oxidation of Isopropyl Mercaptan (General Procedure)
This protocol is adapted from general methods for the synthesis of symmetrical disulfides.
-
Materials: Isopropyl mercaptan, iodine, an organic solvent (e.g., ethanol or dichloromethane), and a mild base (e.g., triethylamine).
-
Procedure:
-
Dissolve isopropyl mercaptan in the chosen organic solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add a solution of iodine in the same solvent dropwise to the stirred solution of the thiol. The disappearance of the iodine color indicates the progress of the reaction.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction to completion using thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, wash the reaction mixture with an aqueous solution of sodium thiosulfate to remove any unreacted iodine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude diisopropyl disulfide by distillation.
-
Quantitative Analysis
Gas chromatography-mass spectrometry (GC-MS) is a highly effective technique for the qualitative and quantitative analysis of volatile compounds like diisopropyl disulfide.
Experimental Protocol: Quantitative Analysis by GC-MS
-
Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):
-
Place a known amount of the sample (liquid or homogenized solid) into a headspace vial.
-
For solid samples, add a specific volume of deionized water.
-
Add sodium chloride to increase the ionic strength of the aqueous phase, which enhances the partitioning of volatile analytes into the headspace.
-
Seal the vial and place it in a heating block at a controlled temperature (e.g., 60 °C) to allow the analytes to equilibrate into the headspace.
-
Expose an SPME fiber to the headspace for a defined period to extract the volatile compounds.
-
Inject the fiber into the GC-MS for thermal desorption and analysis.
-
-
GC-MS Parameters:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: Typically 250 °C.
-
Oven Temperature Program: A temperature gradient is used to separate the compounds, for example, starting at 40°C and ramping up to 250°C.
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis, focusing on characteristic ions of diisopropyl disulfide (e.g., m/z 150, 108, 43).
-
-
Biological Activity and Metabolism
Diisopropyl disulfide has demonstrated various biological activities, including antioxidant and anticancer effects, although much of the detailed mechanistic understanding is extrapolated from studies on its structural analog, diallyl disulfide (DADS).
Metabolism
In vivo studies in rats have shown that orally administered diisopropyl disulfide undergoes extensive first-pass metabolism, primarily in the liver. The metabolic pathway involves both Phase I and Phase II enzymatic reactions.
-
Phase I Metabolism: Oxidation reactions catalyzed by cytochrome P450 (CYP) enzymes and flavin-containing monooxygenases (FMO) lead to the formation of sulfoxides and sulfones.
-
Phase II Metabolism: The parent compound and its metabolites can be conjugated with glutathione (GSH) in a reaction catalyzed by glutathione S-transferases (GSTs).
Hypothesized Signaling Pathways
Based on studies of the analogous compound diallyl disulfide, diisopropyl disulfide is hypothesized to exert its biological effects through the modulation of key signaling pathways.
-
Keap1-Nrf2 Pathway: Organosulfur compounds are known to activate the Keap1-Nrf2 pathway, a master regulator of the cellular antioxidant response. This leads to the transcription of antioxidant and phase II detoxification enzymes.
-
PI3K/Akt Pathway: Inhibition of the PI3K/Akt pathway, which is crucial for cell survival and proliferation, has been observed with diallyl disulfide and is a potential mechanism for the pro-apoptotic effects of diisopropyl disulfide.
Hazards and Safety
Diisopropyl disulfide is a hazardous chemical that requires careful handling. It is highly flammable and can cause skin and serious eye irritation.
Table 2: Hazard Information for Diisopropyl Disulfide
| Hazard | GHS Classification | Precautionary Statements | Reference(s) |
| Flammability | Flammable Liquid, Category 2 (H225) | P210: Keep away from heat/sparks/open flames/hot surfaces. No smoking. P233: Keep container tightly closed. P240: Ground/bond container and receiving equipment. P241: Use explosion-proof electrical/ventilating/lighting equipment. P242: Use only non-sparking tools. P243: Take precautionary measures against static discharge. | [1][4] |
| Skin Corrosion/Irritation | Skin Irritation, Category 2 (H315) | P264: Wash skin thoroughly after handling. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water. P332+P313: If skin irritation occurs: Get medical advice/attention. P362: Take off contaminated clothing and wash before reuse. | [4] |
| Serious Eye Damage/Irritation | Eye Irritation, Category 2A (H319) | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention. | [4] |
Table 3: Toxicological Data for Diisopropyl Disulfide
| Endpoint | Species | Route | Value | Reference |
| LD50 | Rat | Oral | >1,960 mg/kg | [2] |
| LD50 | Rabbit | Dermal | >2,020 mg/kg | [2] |
| LC50 | Rat | Inhalation (4h) | >3 mg/L | [2] |
Handling and Storage
-
Handling: Use in a well-ventilated area or under a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses with side-shields, chemical-resistant gloves, and a lab coat. Avoid contact with skin, eyes, and clothing. Keep away from ignition sources.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep in a flammables area.
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Get medical attention if symptoms persist.
-
Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Get medical attention if irritation develops and persists.
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
Disposal
Dispose of contents/container in accordance with local, regional, national, and international regulations. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.
Conclusion
Diisopropyl disulfide is a versatile organosulfur compound with well-characterized chemical and physical properties. While its primary application has been in the flavor and fragrance industry, emerging research suggests a potential for this compound in the pharmaceutical and drug development sectors due to its biological activities. A thorough understanding of its synthesis, analytical methods, metabolism, and, importantly, its hazards is crucial for researchers and scientists working with this compound. The information and protocols provided in this technical guide are intended to serve as a valuable resource to facilitate safe and effective research and development involving diisopropyl disulfide.
References
- 1. benchchem.com [benchchem.com]
- 2. assets.greenbook.net [assets.greenbook.net]
- 3. benchchem.com [benchchem.com]
- 4. Diisopropyl Disulfide | 4253-89-8 | TCI AMERICA [tcichemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. prod.adv-bio.com [prod.adv-bio.com]
- 8. benchchem.com [benchchem.com]
- 9. Mutagenic and cytotoxic effectiveness of diisopropyl xanthogen polysulphide in human lymphocyte cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DPPH Radical Scavenging Assay | MDPI [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Organic Syntheses Procedure [orgsyn.org]
